![molecular formula C20H20N6O3 B2616009 8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-68-8](/img/structure/B2616009.png)
8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,2,4-triazole-3-carboxamides have been prepared from 1,2,4-triazole-3-carboxylates under mild conditions . Efficient synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with liberation of alcohol as by-product . Both primary and secondary aliphatic and aromatic amines can be utilized . This reaction proceeds in toluene under microwave conditions .Scientific Research Applications
- Research has shown that this compound possesses potent anticancer properties. It selectively targets cancer cells, inhibiting their growth and proliferation. Its mechanism of action involves interference with key cellular pathways, making it a promising candidate for cancer therapy .
- The compound acts as a kinase inhibitor, specifically targeting certain kinases involved in cell signaling pathways. By disrupting kinase activity, it modulates cellular responses and may have applications in treating diseases related to aberrant kinase signaling .
- Studies indicate that this compound exhibits neuroprotective effects. It helps preserve neuronal function and prevents neurodegeneration. Researchers are exploring its potential in treating neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease .
- The compound has herbicidal activity, making it useful in weed control. It disrupts essential processes in plant growth, leading to selective herbicidal effects. Agricultural applications include crop protection and weed management .
- Researchers have observed antifungal activity against various fungal strains. It inhibits fungal growth and may find applications in agriculture, medicine, and industrial processes .
- Interestingly, this compound has been used as an electron-acceptor unit in the synthesis of OLEDs. Its unique electronic properties contribute to efficient light emission, making it valuable in display technology .
- Given its phosphorus-containing functional group, researchers investigate its role in phosphorylation reactions. Understanding its reactivity and interactions with other molecules can lead to novel synthetic methodologies .
- Due to its specific binding properties, this compound could serve as a fluorescent probe for biological imaging. Researchers explore its use in visualizing cellular processes and disease-related biomolecules .
Anticancer Activity
Kinase Inhibition
Neuroprotective Effects
Herbicidal Properties
Antifungal Agent
Organic Light Emitting Diodes (OLEDs)
Phosphorylation Studies
Biological Imaging Probes
properties
IUPAC Name |
8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-2-29-16-7-5-15(6-8-16)25-10-11-26-19(28)17(23-24-20(25)26)18(27)22-13-14-4-3-9-21-12-14/h3-9,12H,2,10-11,13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFWCNIUFDJLQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.